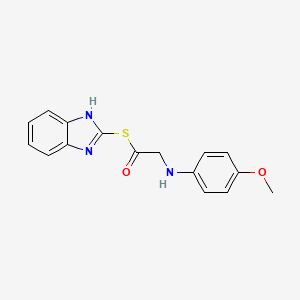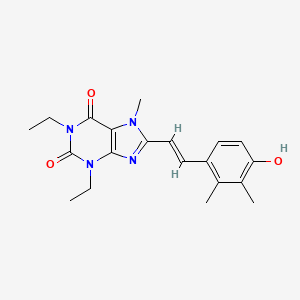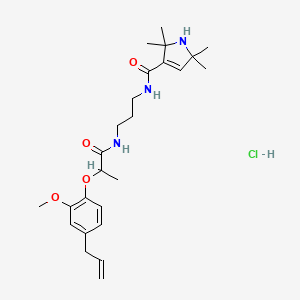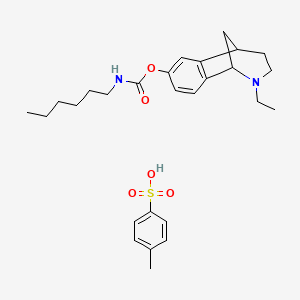
Convolvulanic acid B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of convolvulanic acid B involves the isolation from fungal sources. Specifically, it has been isolated from the fungus Phomopsis convolvulus . The synthetic routes and reaction conditions for this compound are not extensively documented in the literature. the isolation process typically involves chromatographic techniques and nuclear magnetic resonance (NMR) spectroscopy for structural characterization .
Analyse Chemischer Reaktionen
Convolvulanic acid B undergoes various chemical reactions, including oxidation, reduction, and cycloaddition reactions . Common reagents used in these reactions include Lewis acids and bases. The major products formed from these reactions are typically derivatives of the original phthalide structure .
Wissenschaftliche Forschungsanwendungen
Convolvulanic acid B has several scientific research applications. It is primarily studied for its herbicidal activity, making it a potential candidate for agricultural applications . Additionally, its bioactive properties make it of interest in medicinal chemistry for the development of new therapeutic agents . The compound’s unique structure also makes it a valuable subject for studies in organic chemistry and natural product synthesis .
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Convolvulanic acid B is similar to other phthalide compounds such as convolvulanic acid A and convolvulol . These compounds share a similar core structure but differ in their functional groups and bioactivity . This compound is unique due to its specific herbicidal activity and its distinct structural features .
Eigenschaften
CAS-Nummer |
479-14-1 |
|---|---|
Molekularformel |
C11H10O5 |
Molekulargewicht |
222.19 g/mol |
IUPAC-Name |
7-methoxy-6-methyl-1-oxo-3H-2-benzofuran-4-carboxylic acid |
InChI |
InChI=1S/C11H10O5/c1-5-3-6(10(12)13)7-4-16-11(14)8(7)9(5)15-2/h3H,4H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
LEHYHKDJJLQWJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2COC(=O)C2=C1OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















